molecular formula C15H12N2O B8467321 N-(1H-indol-4-yl)benzamide CAS No. 5192-24-5

N-(1H-indol-4-yl)benzamide

Cat. No. B8467321
CAS RN: 5192-24-5
M. Wt: 236.27 g/mol
InChI Key: RIBGOMNJCZCHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-4-yl)benzamide is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1H-indol-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-indol-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5192-24-5

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-(1H-indol-4-yl)benzamide

InChI

InChI=1S/C15H12N2O/c18-15(11-5-2-1-3-6-11)17-14-8-4-7-13-12(14)9-10-16-13/h1-10,16H,(H,17,18)

InChI Key

RIBGOMNJCZCHGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2.5 g of 2-[(2-oxiranyl)methoxy]-N-(1H-indol-4-yl)-benzamide in 50 ml of ethanol in the presence of 1.147 g of cyclohexane methylamine was refluxed for 2 hours and 15 minutes and the solvent was evaporated under reduced pressure. The residue was chromatographed over silica (eluent: methylene chloride--methanol, 9-1) to obtain 1.97 g of 2-[3-(cyclohexylmethyl)amino]-2-hydroxypropoxy]-N-(1H-indol-4-yl)-benzamide.
Name
2-[(2-oxiranyl)methoxy]-N-(1H-indol-4-yl)-benzamide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.147 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3.5 g of the product of Step B dissolved in 35 ml of ethanol was refluxed with stirring and under an inert atmosphere for 5 hours with 3 ml of tert-pentyl-amine and the solvent was evaporated off. The residue was purified by chromatography over silica (eluant: methylene chloride/methanol 9:1) to obtain 3.5 g of 2-[3-[1,1-dimethylpropyl)amino]-2-hydroxypropoxy]-N-(1H-indol-4-yl)benzamide.
Name
product
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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